molecular formula C4H8S4 B1615874 Allyl methyl tetrasulfide CAS No. 90195-83-8

Allyl methyl tetrasulfide

Cat. No. B1615874
CAS RN: 90195-83-8
M. Wt: 184.4 g/mol
InChI Key: BHIKXWJMZCALEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-propenyl tetrasulfide, also known as allyl methyl tetrasulfide, belongs to the class of organic compounds known as allyl sulfur compounds. Allyl sulfur compounds are compounds containing an allylsulfur group, with the general structure H2C(=CH2)CS. Methyl 2-propenyl tetrasulfide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, methyl 2-propenyl tetrasulfide is primarily located in the cytoplasm. Outside of the human body, methyl 2-propenyl tetrasulfide can be found in onion-family vegetables. This makes methyl 2-propenyl tetrasulfide a potential biomarker for the consumption of this food product.

Scientific Research Applications

1. Thermal Degradation and Product Formation

Research has shown that Allyl isothiocyanate, which degrades into various compounds including allyl methyl tetrasulfide, undergoes thermal degradation in aqueous solutions. The identified products of this process include diallyl sulfide, diallyl disulfide, diallyl trisulfide, and allyl methyl tetrasulfide, among others. This study highlights the potential of allyl methyl tetrasulfide in understanding the thermal degradation pathways of related compounds (Chen & Ho, 1998).

2. Conformational Properties in Solid and Liquid Phases

Another study focused on the conformational properties of asymmetrically substituted mono-, di-, and trisulfides, including allyl methyl tetrasulfide. The research examined these compounds in both liquid and solid states, providing valuable insights into their structural behavior, which is crucial for understanding their chemical and physical properties (Devlin, Bárány, & Levin, 1990).

3. Thermodynamics of Oxidation Reactions

The thermodynamics of competing oxidation reactions of allyl methyl disulfide, a closely related compound, was studied to understand its stability and reactivity. This research is significant for applications involving oxidation processes and the stability of related organosulfur compounds (Andrada et al., 2008).

4. Synthesis and Application in Flavoring

Allyl methyl tetrasulfide has been synthesized for use in flavoring, specifically in the creation of garlic flavoring. This application demonstrates the compound's relevance in the food industry and flavor science (Yu Lei, 2007).

5. Transformation in Allium Species

Research on the thermochemical transformation of sulfur compounds in Allium species, which produce allyl methyl tetrasulfide, has provided insights into the formation of health-promoting compounds. This study is crucial for understanding the role of these compounds in nutrition and health (Nishimura et al., 2000).

properties

CAS RN

90195-83-8

Product Name

Allyl methyl tetrasulfide

Molecular Formula

C4H8S4

Molecular Weight

184.4 g/mol

IUPAC Name

3-(methyltetrasulfanyl)prop-1-ene

InChI

InChI=1S/C4H8S4/c1-3-4-6-8-7-5-2/h3H,1,4H2,2H3

InChI Key

BHIKXWJMZCALEK-UHFFFAOYSA-N

SMILES

CSSSSCC=C

Canonical SMILES

CSSSSCC=C

Other CAS RN

90195-83-8

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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